molecular formula C8H12F3NO4 B573488 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid CAS No. 188030-43-5

2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid

Cat. No.: B573488
CAS No.: 188030-43-5
M. Wt: 243.182
InChI Key: DRKWWMGEXDHBSK-UHFFFAOYSA-N
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Description

2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid: is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a trifluoromethyl group attached to the alpha carbon of the alanine backbone. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid typically involves the protection of the amino group of 3,3,3-trifluoroalanine with a tert-butoxycarbonyl group. This can be achieved by reacting 3,3,3-trifluoroalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The trifluoromethyl group enhances the compound’s stability and can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and altered reactivity compared to other Boc-protected amino acids. This makes it particularly valuable in the synthesis of peptides and other bioactive molecules where these properties are desirable .

Properties

IUPAC Name

3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKWWMGEXDHBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695247
Record name N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188030-43-5
Record name N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid
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